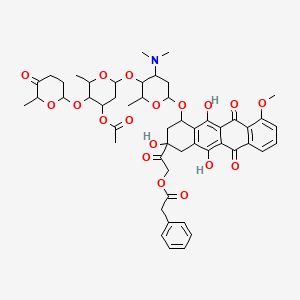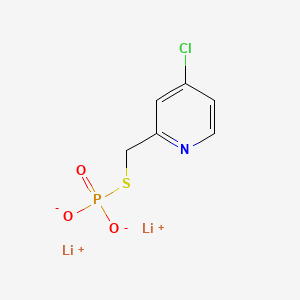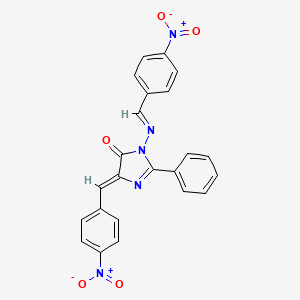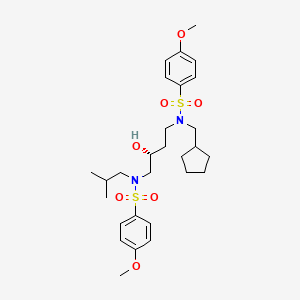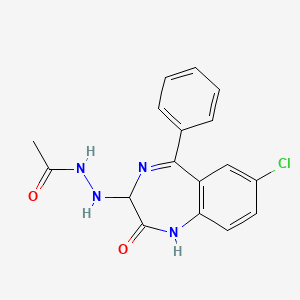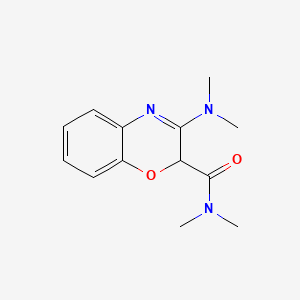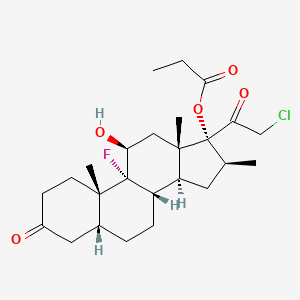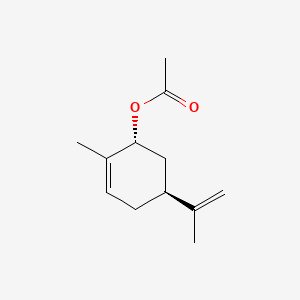
Amiodarone metabolite M11-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amiodarone metabolite M11-2 is one of the metabolites of amiodarone, a widely used antiarrhythmic medication. Amiodarone is known for its efficacy in treating various types of cardiac arrhythmias, including ventricular tachycardia and atrial fibrillation. The metabolite M11-2 is formed through the metabolic processes involving amiodarone and plays a significant role in the pharmacokinetics and pharmacodynamics of the parent drug.
Vorbereitungsmethoden
The preparation of amiodarone metabolite M11-2 involves complex synthetic routes and reaction conditions. The synthesis typically starts with amiodarone, which undergoes metabolic transformations in the liver. The primary enzymes involved in this process are cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 These enzymes facilitate the oxidation and subsequent formation of various metabolites, including M11-2
Analyse Chemischer Reaktionen
Amiodarone metabolite M11-2 undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Involves the reduction of specific functional groups within the molecule.
Substitution: Reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include various oxidizing agents, reducing agents, and catalysts that facilitate the transformation of amiodarone into its metabolites . The major products formed from these reactions include hydroxylated and dealkylated derivatives of amiodarone.
Wissenschaftliche Forschungsanwendungen
Amiodarone metabolite M11-2 has several scientific research applications:
Chemistry: Studied for its unique chemical properties and reactions.
Biology: Investigated for its role in cellular processes and interactions with biological molecules.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Used in the development of analytical methods for drug monitoring and pharmacokinetic studies.
Wirkmechanismus
The mechanism of action of amiodarone metabolite M11-2 involves its interaction with various molecular targets and pathways. It primarily affects the cardiac action potential by blocking potassium currents, which prolongs the repolarization phase of the cardiac cycle . This action helps in stabilizing the cardiac rhythm and preventing arrhythmias. The metabolite also interacts with other ion channels and receptors, contributing to its overall pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Amiodarone metabolite M11-2 can be compared with other similar compounds, such as:
Desethylamiodarone: Another major metabolite of amiodarone with similar pharmacological properties.
Didesethylamiodarone: A minor metabolite that also contributes to the overall effects of amiodarone.
Other antiarrhythmic metabolites: Metabolites of other antiarrhythmic drugs that share similar mechanisms of action.
This compound is unique due to its specific metabolic pathway and the distinct pharmacological effects it exerts compared to other metabolites.
Eigenschaften
CAS-Nummer |
725684-62-8 |
|---|---|
Molekularformel |
C25H29I2NO4 |
Molekulargewicht |
661.3 g/mol |
IUPAC-Name |
[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(3-hydroxybutyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C25H29I2NO4/c1-4-28(5-2)12-13-31-25-19(26)14-17(15-20(25)27)24(30)23-18-8-6-7-9-21(18)32-22(23)11-10-16(3)29/h6-9,14-16,29H,4-5,10-13H2,1-3H3 |
InChI-Schlüssel |
IIOUFGJTYMDOPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCC(C)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B12780605.png)
